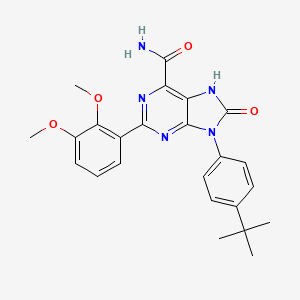![molecular formula C18H23NO3 B2394506 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 775317-50-5](/img/structure/B2394506.png)
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenylindole derivatives. It has gained considerable attention from the scientific community due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one serves as a fascinating chemical entity for scientific research, particularly in the field of organic chemistry and pharmacology. Its structural intricacies and resultant properties make it a subject of interest for the synthesis of various compounds and the exploration of their biological activities. One such exploration involves the theoretical study of its molecular structure, vibrational analysis, and thermodynamic properties. This research, conducted using Gaussian 09W and the GIAO method, provides insights into its NMR chemical shifts, vibrational frequency values, and molecular electrostatic potential, highlighting its potential as a scaffold for further chemical modifications (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Antifungal and Anticancer Potential
The compound's derivatives exhibit significant biological activities, including antifungal and anticancer properties. Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural similarity with 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one, reveals promising fungicidal activity against Candida species and molds, including Aspergillus species. The introduction of gem-dimethyl modifications on the morpholin-2-one core of these derivatives enhances plasma stability while maintaining in vitro antifungal efficacy. This advancement paves the way for potential therapeutic applications, particularly in treating fungal infections resistant to current treatments (Bardiot et al., 2015).
Propriétés
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-5-6-16-15(7-17(20)22-18(16)14(11)4)10-19-8-12(2)21-13(3)9-19/h5-7,12-13H,8-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSCBOIQNBCQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)

![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)

![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)